Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo-
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Overview
Description
Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- is a complex organic compound with a unique structure that includes an acetamide group, a phenyl ring, and a propenylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-[(E)-3-phenyl-2-propenyl]piperazine with different sulfonyl chlorides at pH 9-10 to synthesize its different N-sulfonated derivatives . The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions, such as temperature, pressure, and solvent, vary depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Acetamide, N-phenyl-
- Propanamide, N-phenyl-
- Acetamide, N-ethyl-N-phenyl-2-(2-propenylamino)-
Uniqueness
What sets Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104097-46-3 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-phenyl-2-(prop-2-enylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C11H12N2OS/c1-2-8-12-11(15)10(14)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,15)(H,13,14) |
InChI Key |
ABAACZADBYZXPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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